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molecular formula C17H20ClNO B1599073 Propiophenone, 3-(benzylmethylamino)-, hydrochloride CAS No. 5409-62-1

Propiophenone, 3-(benzylmethylamino)-, hydrochloride

Cat. No. B1599073
M. Wt: 289.8 g/mol
InChI Key: UQMCPHGYLMSEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04902710

Procedure details

To a five liter, 3-necked, round bottom flask equipped with two condensers were added 558.0 g (4.6 mol) methylbenzylamine and 500 ml of ethanol. The solution was stirred while an ethanolic solution of hydrochloric acid (170.0 g of acid dissolved in 2500 ml of ethanol) was added over a one hour period. After hydrochloric acid addition was complete, acetophenone (552.5 g; 4.6 mol) and paraformaldehyde (207.0 g; 6.9 mol) were added. The solution was heated until the liquid began to reflux and then stirred at that temperature overnight. The next morning an additional 137.0 g (4.6 mol) of paraformaldehyde were added and the reaction solution was stirred for an additional five hours at the reflux temperature. The solution was then cooled to room temperature (24° C.) and the solids which precipitated were collected by filtration, washed with ethanol and dried in a vacuum oven at 40° C. to provide 1090.0 g (82.0% yield) of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride.
Quantity
558 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
552.5 g
Type
reactant
Reaction Step Four
Quantity
207 g
Type
reactant
Reaction Step Four
Quantity
137 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[ClH:10].[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:13])[CH3:12].[CH2:20]=O>C(O)C>[ClH:10].[CH3:1][N:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:20][CH2:12][C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13] |f:5.6|

Inputs

Step One
Name
Quantity
558 g
Type
reactant
Smiles
CNCC1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2500 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
552.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
207 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
137 g
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a five liter, 3-necked, round bottom flask equipped with two condensers
ADDITION
Type
ADDITION
Details
was added over a one hour period
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated until the liquid
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for an additional five hours at the reflux temperature
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solids which precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CN(CCC(=O)C1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1090 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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